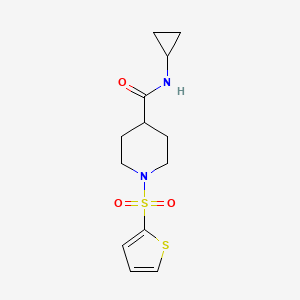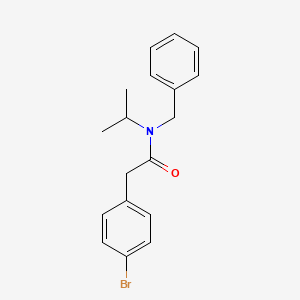
N-benzyl-2,6-dichloro-4-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,6-dichloro-4-methylnicotinamide (BDCM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. BDCM is a derivative of nicotinamide, an essential vitamin that plays a crucial role in energy metabolism, DNA repair, and gene expression.
作用機序
The mechanism of action of N-benzyl-2,6-dichloro-4-methylnicotinamide involves the inhibition of NAMPT, an enzyme that catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. NAD+ is an essential coenzyme that plays a crucial role in energy metabolism and DNA repair. Depletion of NAD+ levels leads to the activation of the AMPK pathway, which in turn leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-benzyl-2,6-dichloro-4-methylnicotinamide has been shown to have various biochemical and physiological effects. One of the significant effects of N-benzyl-2,6-dichloro-4-methylnicotinamide is the inhibition of NAMPT, leading to the depletion of intracellular NAD+ levels. Depletion of NAD+ levels leads to the activation of the AMPK pathway, which in turn leads to the inhibition of cancer cell growth. N-benzyl-2,6-dichloro-4-methylnicotinamide has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-benzyl-2,6-dichloro-4-methylnicotinamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using N-benzyl-2,6-dichloro-4-methylnicotinamide in lab experiments is its specificity towards NAMPT. N-benzyl-2,6-dichloro-4-methylnicotinamide selectively inhibits NAMPT, leading to the depletion of intracellular NAD+ levels. This specificity allows for the study of the role of NAMPT in various biological processes. However, one of the limitations of using N-benzyl-2,6-dichloro-4-methylnicotinamide in lab experiments is its potential toxicity. N-benzyl-2,6-dichloro-4-methylnicotinamide has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its use in in vivo studies.
将来の方向性
There are several future directions for research on N-benzyl-2,6-dichloro-4-methylnicotinamide. One of the significant future directions is the development of more potent and selective inhibitors of NAMPT. This could lead to the development of more effective cancer therapies that target NAMPT. Additionally, future research could focus on the role of NAMPT in other biological processes, such as aging and inflammation. Finally, the potential toxicity of N-benzyl-2,6-dichloro-4-methylnicotinamide could be further investigated to determine its safety profile for in vivo studies.
Conclusion
In conclusion, N-benzyl-2,6-dichloro-4-methylnicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. N-benzyl-2,6-dichloro-4-methylnicotinamide selectively inhibits NAMPT, leading to the depletion of intracellular NAD+ levels, which in turn leads to the activation of the AMPK pathway and the inhibition of cancer cell growth. However, the potential toxicity of N-benzyl-2,6-dichloro-4-methylnicotinamide could limit its use in in vivo studies. Future research could focus on the development of more potent and selective inhibitors of NAMPT and the role of NAMPT in other biological processes.
合成法
The synthesis of N-benzyl-2,6-dichloro-4-methylnicotinamide involves the reaction of 2,6-dichloro-4-methylnicotinamide with benzyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-benzyl-2,6-dichloro-4-methylnicotinamide as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
N-benzyl-2,6-dichloro-4-methylnicotinamide has been widely used in scientific research as a tool to study various biological processes. One of the significant applications of N-benzyl-2,6-dichloro-4-methylnicotinamide is in the field of cancer research. N-benzyl-2,6-dichloro-4-methylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of N-benzyl-2,6-dichloro-4-methylnicotinamide involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in energy metabolism and DNA repair. Inhibition of NAMPT leads to the depletion of intracellular NAD+ levels, resulting in the activation of the AMPK pathway, which in turn leads to the inhibition of cancer cell growth.
特性
IUPAC Name |
N-benzyl-2,6-dichloro-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-7-11(15)18-13(16)12(9)14(19)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFWPYIEYDJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NCC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5843239.png)

![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)

![2-{[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methylene]amino}-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5843272.png)

![3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5843288.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B5843312.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)
![8-ethoxy-1,3-dimethyl-6-(2-thienyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B5843335.png)